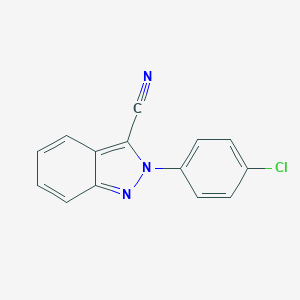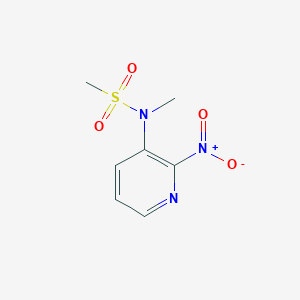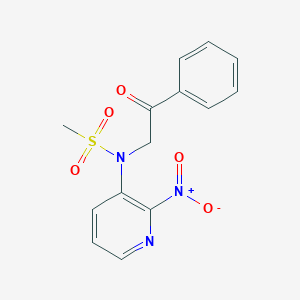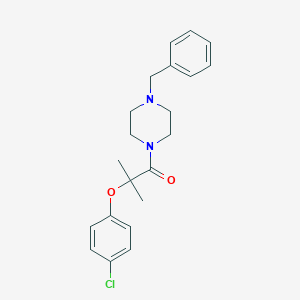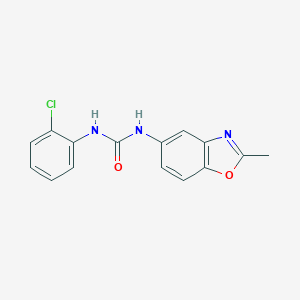
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of this receptor has been shown to modulate the activity of other receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to increase locomotor activity, reduce anxiety-like behavior, and enhance memory retention. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One advantage of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent. Another area of interest is the development of more selective sigma-1 receptor agonists, which could help to further elucidate the role of this receptor in physiological processes.
合成方法
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a multi-step process that involves the reaction of 3-methylphenol with 4-methoxyphenol in the presence of a catalyst to form 2-(4-methoxyphenoxy)-3-methylphenol. This intermediate is then converted to 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide through the reaction with acetic anhydride and a catalyst.
科学研究应用
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been used as a selective agonist for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been used to study the interaction between the sigma-1 receptor and other receptors, such as the NMDA receptor.
属性
产品名称 |
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-4-3-5-13(10-12)17-16(18)11-20-15-8-6-14(19-2)7-9-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChI 键 |
VRSQVLZCVQQGQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



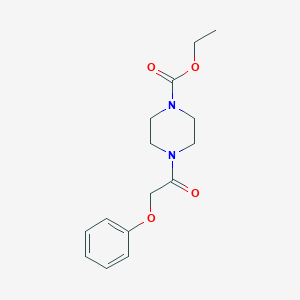
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

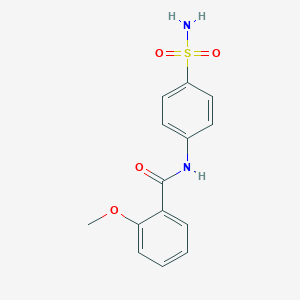
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

